
3',4',7-Trimethoxyflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3',4',7-Trimethoxyflavanone is a natural product found in Acacia fasciculifera with data available.
Applications De Recherche Scientifique
Cytotoxicity Studies
Research has identified 3',4',7-Trimethoxyflavanone (TMF) as a compound exhibiting cytotoxic properties. For instance, a study conducted on the leaves of Muntingia calabura identified TMF as one of the compounds demonstrating cytotoxicity against certain cell lines in vitro, indicating potential applications in cancer research and treatment (Chen, Lee, Duh, & Chen, 2005).
Photoreactivity Investigations
TMF has also been the subject of studies investigating its behavior under specific conditions, such as its relative inertness to photolysis in certain solvents. This research contributes to the understanding of the compound's stability and reactivity, which is essential in various scientific applications (Nakashima, Okamoto, & Matsuura, 1976).
Synthesis and Transformation
The compound has been utilized in synthetic studies for the preparation of flavone derivatives. Such research is significant in the field of organic chemistry, where the synthesis and transformation of compounds like TMF lead to the development of new materials and drugs (Matsuura, Iinuma, Ishikawa, & Kagei, 1978).
Flavanone Derivatives and Their Biological Activities
Further studies have explored the creation of flavanone derivatives from TMF and examined their biological activities. This research aids in the understanding of the biological functions and potential therapeutic applications of these derivatives (Clark‐Lewis, Dainis, Mcgarry, & Baig, 1972).
Antimycobacterial and Cytotoxic Properties
TMF has been identified in studies examining its antimycobacterial activity and cytotoxicity. Such properties are crucial for developing new treatments for infectious diseases and cancer (Suksamrarn et al., 2004).
Antiproliferative Effects
Investigations into the antiproliferative effects of methoxylated flavonoids, including TMF, have shown promising results against various human tumor cell lines. This research is vital for the development of new anticancer therapies (Seito et al., 2011).
Propriétés
Nom du produit |
3',4',7-Trimethoxyflavanone |
|---|---|
Formule moléculaire |
C18H18O5 |
Poids moléculaire |
314.3g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-9,16H,10H2,1-3H3 |
Clé InChI |
JLAAOYUKINRANY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-cyclohexyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B349551.png)
![5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B349552.png)
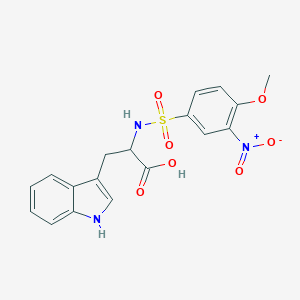
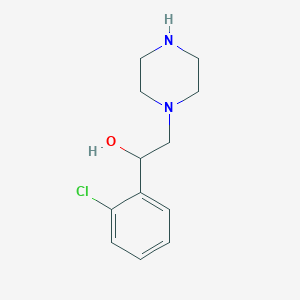
![N-[3-(dimethylamino)propyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B349584.png)
![Tert-butyl 2-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethylcarbamate](/img/structure/B349586.png)
![2-[4-Ethoxy-3-(4-morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B349589.png)
![5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B349591.png)
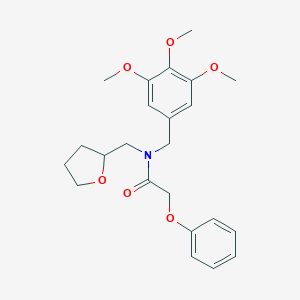
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B349601.png)
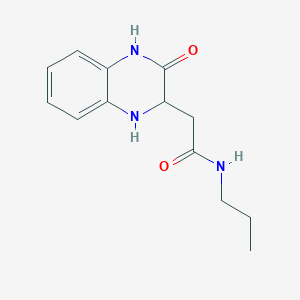
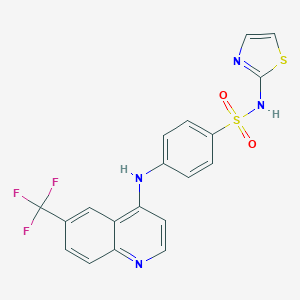
![2,3,5-trimethyl-6-[3-(4-morpholinyl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B349622.png)
